3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride
Description
3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride is a benzimidazole-derived compound featuring a carboximidamide group at the 1-position of the benzene ring and a benzodiazolylmethyl substituent at the 3-position. The trihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)benzenecarboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.3ClH/c16-15(17)12-5-3-4-11(8-12)9-19-10-18-13-6-1-2-7-14(13)19;;;/h1-8,10H,9H2,(H3,16,17);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTRTLCDKJYIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzodiazole intermediate is then reacted with benzene-1-carboximidamide to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles or benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzodiazole core is particularly useful in the development of new pharmaceuticals and materials.
Biology: In biological research, 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: This compound has shown potential in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole moiety is known to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analog: 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide Dihydrochloride
This positional isomer differs in the substitution pattern: the benzodiazolylmethyl group occupies the 4-position of the benzene ring instead of the 3-position . Additionally, it exists as a dihydrochloride salt rather than a trihydrochloride. These differences impact physicochemical and biological properties:
Key Observations :
- Solubility and Stability : The trihydrochloride form likely exhibits higher aqueous solubility than the dihydrochloride due to increased ionic interactions. This is critical for in vivo applications.
- Collision Cross Section (CCS) : The 4-substituted isomer’s CCS values suggest distinct conformational preferences in gas-phase analyses (e.g., mass spectrometry). For instance, the [M+H]+ adduct has a CCS of 156.3 Ų, which may differ for the 3-substituted analog due to altered steric and electronic effects .
- Biological Interactions : Positional isomerism can influence binding affinities. The 3-substituted compound’s benzodiazolylmethyl group may adopt a spatial orientation that enhances interactions with target proteins compared to the 4-substituted variant.
Comparison with Other Benzimidazole Derivatives
Benzimidazole scaffolds are widely studied for their antimicrobial, antiviral, and anticancer activities. Key differentiating factors for the trihydrochloride compound include:
- Functional Group Synergy: The carboximidamide group at the 1-position may act as a hydrogen bond donor/acceptor, enhancing target engagement compared to simpler benzimidazoles lacking this moiety.
- Salt Form Advantages: Trihydrochloride salts generally offer better crystallinity and shelf-life compared to free bases or mono-/di-salts, which is advantageous for drug formulation.
Biological Activity
3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride, a derivative of benzodiazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : 4-[({1-methyl-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)amino]benzene-1-carboximidamide
- Molecular Formula : C₁₈H₁₈N₆·3HCl
- CAS Number : 147951-02-8
The biological activity of 3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride is primarily attributed to its interactions with various biological targets. The compound exhibits:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. It is hypothesized that the benzodiazole moiety contributes to its ability to disrupt bacterial cell membranes.
- Anticancer Potential : There is emerging evidence that the compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in specific cancer cell lines, although further research is needed to elucidate the exact pathways involved.
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of 3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of growth in E. coli and S. aureus with MIC values ranging from 32 to 128 µg/mL. |
| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours. |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% at a concentration of 10 µM. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Application : In a controlled study involving various bacterial strains, 3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Research : A recent investigation into its anticancer properties revealed that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer. The results indicated a promising avenue for further exploration in cancer therapeutics.
- Inflammation Studies : In vitro experiments showed that the compound effectively reduced inflammation markers in human macrophages, indicating its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
